molecular formula C21H13ClN4OS B2689827 N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-75-6

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2689827
CAS No.: 900005-75-6
M. Wt: 404.87
InChI Key: BPESJLKQRNRKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the benzothiazole class This compound is characterized by the presence of a chlorinated benzothiazole ring, a cyano group, and a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit COX enzymes and its antimicrobial efficacy make it a valuable compound for further research and development .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4OS/c22-16-8-9-18-19(11-16)28-21(25-18)26(13-17-3-1-2-10-24-17)20(27)15-6-4-14(12-23)5-7-15/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPESJLKQRNRKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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